molecular formula C11H20S4 B11958267 2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane CAS No. 38380-26-6

2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane

Cat. No.: B11958267
CAS No.: 38380-26-6
M. Wt: 280.5 g/mol
InChI Key: FKSCPQKEKRVWRD-UHFFFAOYSA-N
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Description

2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane is an organosulfur compound with the molecular formula C11H20S4 It is a member of the dithiane family, characterized by the presence of two sulfur atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane typically involves the reaction of 1,3-propanedithiol with a suitable carbonyl compound in the presence of an acid catalyst. Commonly used catalysts include Lewis acids such as boron trifluoride etherate or Brönsted acids like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and catalyst concentration to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the dithiane ring to a dithiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms, often using reagents like organolithium or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Organolithium reagents, Grignard reagents, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dithiols.

    Substitution: Various substituted dithianes depending on the nucleophile used.

Scientific Research Applications

2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane has several applications in scientific research:

    Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis. It can also serve as a precursor for the synthesis of more complex sulfur-containing molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane involves its ability to form stable complexes with various metal ions and organic molecules. The sulfur atoms in the dithiane ring can coordinate with metal centers, making it useful in catalysis and material science. Additionally, the compound can undergo redox reactions, contributing to its versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiane: A simpler analog with a similar structure but lacking the additional ethyl and methyl groups.

    1,3-Dithiolane: Contains a five-membered ring with two sulfur atoms, offering different reactivity and stability.

    (1,3-Dithian-2-yl)trimethylsilane: A derivative with a trimethylsilyl group, used in silicon-based chemistry.

Uniqueness

2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane is unique due to its extended carbon chain and additional methyl group, which can influence its reactivity and solubility. These structural features make it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

38380-26-6

Molecular Formula

C11H20S4

Molecular Weight

280.5 g/mol

IUPAC Name

2-[2-(1,3-dithian-2-yl)ethyl]-2-methyl-1,3-dithiane

InChI

InChI=1S/C11H20S4/c1-11(14-8-3-9-15-11)5-4-10-12-6-2-7-13-10/h10H,2-9H2,1H3

InChI Key

FKSCPQKEKRVWRD-UHFFFAOYSA-N

Canonical SMILES

CC1(SCCCS1)CCC2SCCCS2

Origin of Product

United States

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